molecular formula C11H17N3O B11818549 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide

Cat. No.: B11818549
M. Wt: 207.27 g/mol
InChI Key: FFHQSOQFLFTSIG-VOTSOKGWSA-N
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Description

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide is a synthetic organic compound characterized by its unique pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with N,N-dimethylacrylamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often involving the use of solvents like dimethylformamide or tetrahydrofuran to dissolve the reactants and control the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacrylamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets. The pyrazole ring structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
  • 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)alanine hydrochloride

Uniqueness

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide is unique due to its specific combination of the pyrazole ring and the dimethylacrylamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

(E)-3-(1-ethyl-3-methylpyrazol-4-yl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C11H17N3O/c1-5-14-8-10(9(2)12-14)6-7-11(15)13(3)4/h6-8H,5H2,1-4H3/b7-6+

InChI Key

FFHQSOQFLFTSIG-VOTSOKGWSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/C(=O)N(C)C

Canonical SMILES

CCN1C=C(C(=N1)C)C=CC(=O)N(C)C

Origin of Product

United States

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